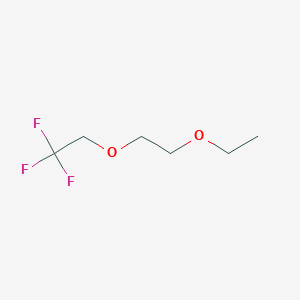
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane is an organic compound characterized by the presence of both trifluoroethoxy and ethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy or ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, nucleophilic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学研究应用
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane involves its interaction with various molecular targets and pathways. The compound’s trifluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and proteins. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, making it a valuable tool in biochemical studies.
相似化合物的比较
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane can be compared with other similar compounds, such as:
Bis(2,2,2-trifluoroethoxy)methane: Similar in structure but contains two trifluoroethoxy groups instead of one.
2,2,2-Trifluoroethanol: Contains only the trifluoroethoxy group without the ethoxy group.
Ethylene glycol: Contains two ethoxy groups without the trifluoroethoxy group.
The uniqueness of this compound lies in its combination of both trifluoroethoxy and ethoxy groups, providing a balance of chemical reactivity and solubility that is not found in the other compounds.
生物活性
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane, a fluorinated ether compound, has garnered attention due to its unique chemical properties and potential applications in various fields such as electrochemistry and materials science. This article explores the biological activity of this compound, focusing on its cytotoxic effects, stability in biological systems, and potential therapeutic applications.
- Molecular Formula : C₆H₈F₆O₂
- Molecular Weight : 226.12 g/mol
- Boiling Point : 110-117 °C
- Density : 1.3278 g/mL at 22 °C
Cytotoxicity Studies
Recent investigations have highlighted the cytotoxic effects of this compound in various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | 5.34 |
| MDA-MB-231-BCRP (Breast Cancer) | 33.30 |
| CEM/ADR5000 (Multidrug Resistant) | 195.12 |
These values suggest that the compound may induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and increased reactive oxygen species (ROS) production .
The cytotoxic effects are believed to stem from the compound's ability to disrupt cellular homeostasis. The fluorinated moieties enhance the lipophilicity of the compound, allowing for better cellular membrane penetration. Once inside the cell, it appears to activate apoptotic pathways, as evidenced by caspase activation assays.
Study on Electrochemical Stability
A study focused on the use of terminally fluorinated glycol ethers in lithium metal batteries demonstrated that compounds like this compound significantly improved cycling stability and anodic stability compared to non-fluorinated counterparts . The unique electronic properties imparted by the trifluoroethyl group were shown to enhance lithium ion solvation while providing a stable electrochemical environment.
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process involving nucleophilic substitution reactions with trifluoroethanol and ethylene glycol derivatives. Characterization techniques such as NMR spectroscopy confirmed the successful formation of the desired product .
Toxicological Assessments
Toxicological evaluations indicated that while the compound exhibits promising biological activity, further studies are required to assess its safety profile in vivo. Regulatory assessments are necessary to establish permissible exposure levels due to potential hazards associated with fluorinated compounds.
属性
分子式 |
C6H11F3O2 |
|---|---|
分子量 |
172.15 g/mol |
IUPAC 名称 |
2-(2-ethoxyethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H11F3O2/c1-2-10-3-4-11-5-6(7,8)9/h2-5H2,1H3 |
InChI 键 |
IJGQAWNPGQNIRL-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















